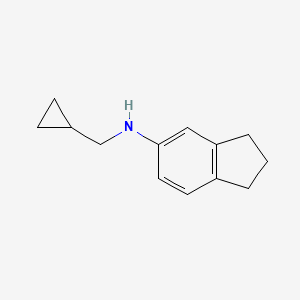![molecular formula C8H17NO3 B13246128 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13246128.png)
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol involves several steps. One common method includes the reaction of 2-amino-1,3-propanediol with 2-methyloxirane under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of biodegradable polymers and environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[(2-Methyloxolan-3-yl)amino]propane-1,3-diol can be compared with other similar compounds such as:
2-Amino-1,3-propanediol: This compound is used as a precursor for the synthesis of various cyclic carbonate monomers and has similar chemical properties.
2-Amino-2-methyl-1,3-propanediol: Used in buffer systems and as a spacer in isotachophoresis of proteins.
2-Aminoglycerol: Another similar compound used in the synthesis of iodinated contrast agents.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(2-methyloxolan-3-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C8H17NO3/c1-6-8(2-3-12-6)9-7(4-10)5-11/h6-11H,2-5H2,1H3 |
InChI Key |
TXUAUOKXCQOVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


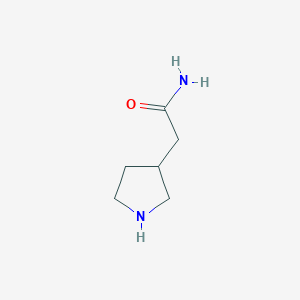
![2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13246052.png)
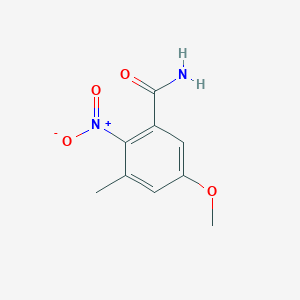
![5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13246068.png)
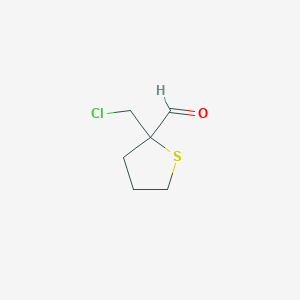
![3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13246089.png)
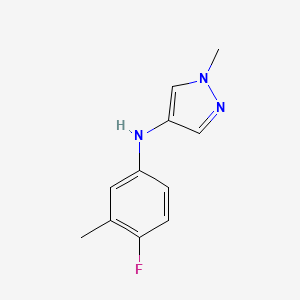
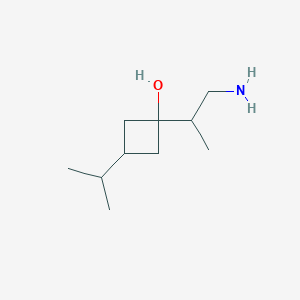
![2-[3-(3-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13246099.png)

![N-[2-(2-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13246111.png)
![1-[(1-Iodo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13246119.png)
![3-[2-Methyl-3-(2-pyridin-4-yl-ethyl)-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B13246121.png)
